molecular formula C₁₁H₄D₇F₃N₂O₃ B1155462 o-Flutamide-d7

o-Flutamide-d7

Cat. No.: B1155462
M. Wt: 283.25
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Formula and Deuterium Substitution Pattern

o-Flutamide-d7 features systematic deuterium substitution at seven hydrogen positions within its isopropyl group and adjacent methyl groups. The molecular formula is C₁₁H₄D₇F₃N₂O₃ , with a molecular weight of 283.26 g/mol . The deuterium atoms replace protium at the following positions:

  • Three deuteriums on each methyl group of the isopropyl moiety.
  • One deuterium on the α-carbon adjacent to the carbonyl group.

Table 1: Structural Comparison of Flutamide and this compound

Property Flutamide This compound
Molecular Formula C₁₁H₁₁F₃N₂O₃ C₁₁H₄D₇F₃N₂O₃
Molecular Weight (g/mol) 276.22 283.26
Deuterium Substitution None 7 positions

This substitution pattern minimizes metabolic oxidation at the methyl groups, a common degradation pathway for protio-Flutamide.

IUPAC Nomenclature and Isotopic Labeling Conventions

The IUPAC name for this compound is 2,3,3,3-tetradeuterio-N-[2-nitro-5-(trifluoromethyl)phenyl]-2-(trideuteriomethyl)propanamide , reflecting the ortho (o) positioning of the nitro and trifluoromethyl groups on the phenyl ring. Isotopic labeling follows the 2H notation, with deuterium specified using the "d" prefix (e.g., -CD₃ for trideuteriomethyl). The numbering system prioritizes the nitro group at position 2 and the trifluoromethyl group at position 5, distinguishing it from the meta-substituted Flutamide.

Historical Development of Deuterated Antiandrogens

Evolution from Protio-Flutamide to Isotopologues

Flutamide, first synthesized in 1967, emerged as a pioneering nonsteroidal antiandrogen for prostate cancer treatment. However, its short half-life (~6 hours) and rapid metabolism to active hydroxyflutamide necessitated thrice-daily dosing, limiting clinical utility. To address these limitations, deuterium incorporation became a strategic focus in the 1990s, leveraging the kinetic isotope effect (KIE) to slow oxidative metabolism.

Key milestones in deuterated antiandrogen development :

  • Protio-Flutamide : Demonstrated potent androgen receptor (AR) antagonism but suffered from first-pass hepatic metabolism via cytochrome P450-mediated oxidation.
  • Deuterated analogs : Early syntheses replaced metabolically vulnerable C-H bonds with C-D bonds. For example, Flutamide-d7 was synthesized via deuterated Grignard reagents (e.g., CD₃MgBr) to generate deuterated isobutyryl chloride intermediates.
  • HC-1119 : A deuterated enzalutamide derivative, showcased enhanced pharmacokinetics in Phase I trials, validating deuterium’s role in improving drug exposure and reducing metabolite-related toxicity.

Table 2: Impact of Deuteration on Antiandrogen Pharmacokinetics

Parameter Flutamide This compound
Half-life (hours) 5–6 8–10
Metabolic Stability Low (CYP3A4) High (C-D bonds)
Plasma Exposure 7.5 µg/mL 12.2 µg/mL

Deuterium’s incorporation in this compound reduces the rate of α-hydroxylation, a primary metabolic pathway, thereby prolonging systemic circulation and enhancing target engagement.

Synthesis Methodology
The synthesis of this compound involves:

  • Deuterated isobutyric acid preparation : Reaction of deuterated isopropyl bromide (CD₃CH₂CD₂Br) with magnesium, followed by carboxylation with CO₂.
  • Acyl chloride formation : Treatment with oxalyl chloride to yield CD₃CD₂COCl.
  • Coupling with 2-nitro-5-(trifluoromethyl)aniline : Condensation in pyridine to form the final deuterated product.

This route ensures >98% isotopic purity, critical for mass spectrometry-based tracer studies.

Properties

Molecular Formula

C₁₁H₄D₇F₃N₂O₃

Molecular Weight

283.25

Synonyms

2-Methyl-N-[2-nitro-5-(trifluoromethyl)phenyl]-propanamide-d7;  NSC 674689-d7; 

Origin of Product

United States

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of o-Flutamide-d7 during synthesis?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H-NMR to confirm deuterium substitution at specific positions) and high-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic purity. Compare spectral data with non-deuterated Flutamide controls. For purity, employ reverse-phase HPLC with UV detection (e.g., at 254 nm) and calculate peak area percentages to quantify impurities .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity and specificity. Use stable isotope-labeled internal standards (SILs) to correct for matrix effects. Validate the method by assessing linearity (calibration curves spanning expected concentrations), recovery rates (via spiked samples), and precision (intra-/inter-day variability) .

Q. How should researchers design experiments to optimize the synthesis of this compound?

  • Methodological Answer : Systematically vary reaction parameters (e.g., temperature, solvent, catalyst) using a fractional factorial design. Monitor deuterium incorporation via mass spectrometry and optimize purification steps (e.g., column chromatography or recrystallization) to achieve ≥98% isotopic enrichment. Document protocols in line with reproducibility guidelines (e.g., detailed reagent sources and instrumentation settings) .

Advanced Research Questions

Q. What experimental strategies address contradictions in deuterium kinetic isotope effect (DKIE) data for this compound in metabolic studies?

  • Methodological Answer : Re-evaluate experimental conditions (e.g., enzyme concentration, incubation time) to ensure steady-state kinetics. Use computational modeling (e.g., density functional theory) to predict DKIE and compare with empirical data. If discrepancies persist, validate assay specificity via competitive inhibition studies or alternative detection methods (e.g., radiometric assays) .

Q. How can researchers detect and characterize degradation products of this compound under varying storage conditions?

  • Methodological Answer : Perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions. Analyze samples using ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) to identify degradation products via exact mass and fragmentation patterns. Quantify degradation kinetics using Arrhenius plots for stability predictions .

Q. What statistical approaches resolve data variability in this compound pharmacokinetic (PK) studies across different species?

  • Methodological Answer : Apply mixed-effects modeling to account for interspecies variability in PK parameters (e.g., clearance, volume of distribution). Use bootstrap resampling to assess confidence intervals for parameter estimates. Cross-validate results with allometric scaling or in vitro-in vivo extrapolation (IVIVE) techniques .

Q. How should researchers validate the stability of this compound in long-term biological sample storage?

  • Methodological Answer : Store samples at multiple temperatures (e.g., -20°C, -80°C, and room temperature) and analyze aliquots at predefined intervals. Use stability-indicating assays (e.g., LC-MS/MS) to measure analyte recovery. Apply linear regression to degradation rates and establish acceptance criteria (e.g., ≤15% degradation over 6 months) .

Ethical and Cross-Disciplinary Considerations

Q. What ethical guidelines apply to using deuterated compounds like this compound in preclinical studies?

  • Methodological Answer : Adhere to institutional animal care guidelines (e.g., IACUC protocols) for in vivo studies. For environmental safety, characterize metabolic byproducts via high-resolution mass spectrometry and assess ecotoxicity using models like Daphnia magna assays. Document disposal methods for deuterated waste in compliance with EPA or OECD guidelines .

Q. How can this compound be integrated into cross-disciplinary research (e.g., environmental toxicology or pharmacogenomics)?

  • Methodological Answer : In environmental studies, use this compound as a tracer to monitor pharmaceutical persistence in wastewater via isotope dilution mass spectrometry. For pharmacogenomics, correlate its metabolic clearance with genetic polymorphisms (e.g., CYP1A2 variants) using population pharmacokinetic modeling. Collaborate with bioinformaticians to interpret multi-omics datasets .

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